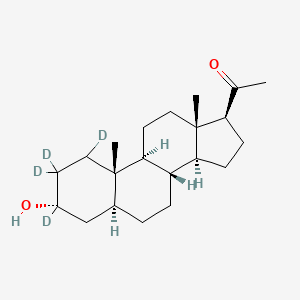
紫玉苷II
描述
紫玉皂苷II是一种从植物地榆(Sanguisorba officinalis L.)中提取的三萜皂苷类化合物。 该化合物因其多种生物活性而备受关注,包括抗炎、抗癌和抗氧化特性 .
科学研究应用
紫玉皂苷II具有广泛的科学研究应用:
化学: 它被用作合成其他生物活性化合物的先驱。
生物学: 研究表明,紫玉皂苷II可以诱导癌细胞的细胞周期停滞和凋亡,使其成为潜在的癌症治疗候选药物.
作用机制
紫玉皂苷II通过多种机制发挥作用:
生化分析
Biochemical Properties
Ziyuglycoside II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, ziyuglycoside II induces the production of reactive oxygen species (ROS) and apoptosis in cancer cells . It also interacts with cell cycle regulatory proteins such as p53 and p21, leading to cell cycle arrest at the G0/G1 and S phases . Additionally, ziyuglycoside II has been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects .
Cellular Effects
Ziyuglycoside II exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing cell cycle arrest . The compound also influences cell signaling pathways, such as the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio . Furthermore, ziyuglycoside II affects gene expression by upregulating the expression of p53 and p21, which are crucial for cell cycle regulation and apoptosis . In addition to its anticancer effects, ziyuglycoside II has been shown to alleviate cyclophosphamide-induced leukopenia in mice by regulating hematopoietic stem and progenitor cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of ziyuglycoside II involves several key processes. It induces apoptosis through the mitochondrial pathway by increasing the production of reactive oxygen species and decreasing mitochondrial membrane potential . This leads to the release of cytochrome c and the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . Ziyuglycoside II also inhibits the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression . Additionally, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ziyuglycoside II have been observed to change over time. The compound exhibits dose-dependent inhibition of cancer cell growth, with significant effects observed at 24 and 48 hours . Ziyuglycoside II is relatively stable under recommended storage conditions, and its long-term effects on cellular function have been studied in both in vitro and in vivo models . For instance, prolonged exposure to ziyuglycoside II has been shown to induce sustained apoptosis and cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of ziyuglycoside II vary with different dosages in animal models. In mice, the compound has been shown to alleviate cyclophosphamide-induced leukopenia in a dose-dependent manner . Higher doses of ziyuglycoside II result in increased proliferation and differentiation of hematopoietic stem and progenitor cells . At very high doses, the compound may exhibit toxic effects, although specific toxicological data are limited.
Metabolic Pathways
Ziyuglycoside II is involved in several metabolic pathways. It induces apoptosis through the accumulation of reactive oxygen species and the activation of the mitochondrial pathway . The compound also affects the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, ziyuglycoside II has been shown to regulate the expression of genes involved in cell differentiation and immune system processes .
Transport and Distribution
Within cells and tissues, ziyuglycoside II is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . For instance, ziyuglycoside II has been shown to accumulate in cancer cells, where it exerts its antiproliferative and pro-apoptotic effects .
Subcellular Localization
Ziyuglycoside II exhibits specific subcellular localization, which is essential for its activity and function. The compound targets the mitochondria, where it induces apoptosis through the mitochondrial pathway . Additionally, ziyuglycoside II has been shown to localize in the cytoplasm and nucleus, where it interacts with various signaling molecules and transcription factors to regulate gene expression and cell cycle progression .
准备方法
合成路线和反应条件
紫玉皂苷II可以通过多种方法合成。 一种值得注意的方法是使用紫玉皂苷II和mPEG-PLA-Phe(Boc)以特定重量比制备聚合物胶束 . 另一种方法是与聚乙烯吡咯烷酮一起制备紫玉皂苷II的固体分散体 .
工业生产方法
紫玉皂苷II的工业生产通常涉及从地榆(Sanguisorba officinalis L.)的根中提取。 提取过程通常包括干燥、研磨和溶剂提取等步骤,以分离纯形式的化合物 .
化学反应分析
反应类型
紫玉皂苷II会经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其生物活性至关重要。
常用试剂和条件
用于涉及紫玉皂苷II的反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保所需的修饰 .
主要产物
这些反应形成的主要产物包括具有增强生物活性的修饰的三萜皂苷。 这些产物通常用于进一步的科学研究和药物应用 .
相似化合物的比较
类似化合物
紫玉皂苷I: 从地榆(Sanguisorba officinalis L.)中提取的另一种三萜皂苷。
来自其他植物的皂苷: 人参皂苷(来自人参)和黄芪皂苷(来自黄芪)等化合物也表现出类似的抗炎和抗癌特性.
独特性
紫玉皂苷II的独特之处在于其特殊的分子结构,使其能够诱导癌细胞的凋亡和铁死亡。 它能够调节多种途径和靶点,使其成为各种治疗应用的多功能化合物 .
总之,紫玉皂苷II是一种在科学研究和治疗应用中具有巨大潜力的化合物。其多种生物活性及其独特的作用机制使其成为化学、生物学、医药和工业领域值得研究的宝贵对象。
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22+,23-,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXLWYJTVEVGO-YHGWSDCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316548 | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35286-59-0 | |
| Record name | Ziyuglycoside II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35286-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ziyuglycoside II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ziyuglycoside II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AXK3E8B87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




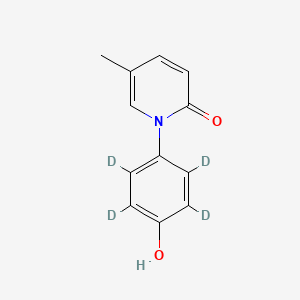
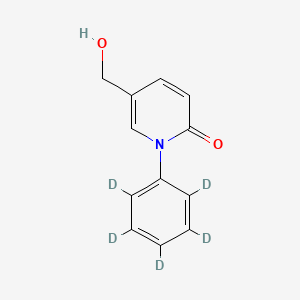
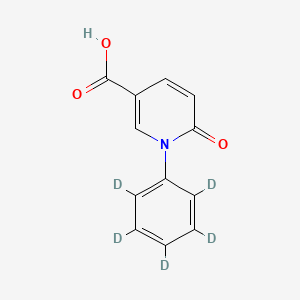
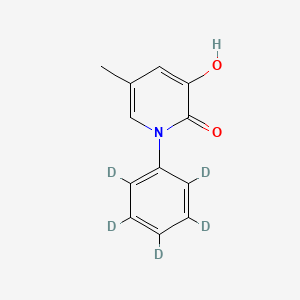
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)

